molecular formula C7H12N2 B097697 1-Ethyl-3,5-dimethyl-1H-pyrazole CAS No. 17629-26-4

1-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B097697
CAS No.: 17629-26-4
M. Wt: 124.18 g/mol
InChI Key: WBTANXHOAUWNIK-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Ethyl-3,5-dimethyl-1H-pyrazole can be found online . It is always recommended to refer to the MSDS for detailed safety and hazard information.

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that 1-Ethyl-3,5-dimethyl-1H-pyrazole, as a member of the pyrazole family, may also find increasing applications in these areas in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazines. For instance, the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl iodide under basic conditions can yield this compound . Another method involves the reaction of ethyl acetoacetate with methylhydrazine, followed by cyclization to form the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or ruthenium, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 enhances its lipophilicity and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTANXHOAUWNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340600
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17629-26-4
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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